molecular formula C12H17B B3050647 2-(3-Bromopropyl)-1,3,5-trimethylbenzene CAS No. 27644-98-0

2-(3-Bromopropyl)-1,3,5-trimethylbenzene

Cat. No.: B3050647
CAS No.: 27644-98-0
M. Wt: 241.17 g/mol
InChI Key: BKWFBGNOOJIZAK-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-1,3,5-trimethylbenzene is an organic compound with the molecular formula C12H17Br . This molecule features a mesitylene (1,3,5-trimethylbenzene) core, known for its electron-rich aromatic system and significant steric bulk due to the symmetric methyl groups , which is further functionalized with a 3-bromopropyl chain. The bromopropyl side chain serves as a flexible alkyl linker and a handle for further synthetic transformations, making the compound a valuable intermediate in organic and organometallic chemistry. While specific applications for this exact derivative are not extensively documented in the public literature, its structure suggests high utility as a key building block. Based on the established chemistry of its components, primary research applications are inferred to include its use in cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings) to create extended molecular structures, and as a precursor for the synthesis of ligands, particularly those designed to confer steric protection to metal centers . The compound can also be used in the construction of more complex organic architectures, such as dendrimers or molecular rods, where the mesitylene group acts as a core or a rigid spacer. Furthermore, the terminal bromide is amenable to nucleophilic substitution, allowing for the introduction of various functional groups like amines, thiols, or azides, thereby expanding its utility in materials science and chemical biology . This product is intended for research purposes as a chemical building block. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any form of human consumption. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting, adhering to all relevant safety protocols for brominated organic substances.

Properties

IUPAC Name

2-(3-bromopropyl)-1,3,5-trimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Br/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWFBGNOOJIZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCCBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503859
Record name 2-(3-Bromopropyl)-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27644-98-0
Record name 2-(3-Bromopropyl)-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Anti Markovnikov Hydrobromination of an Alkene Intermediate:

This approach involves first creating a terminal alkene, 3-(2,4,6-trimethylphenyl)prop-1-ene (allyl mesitylene). This can be achieved through various synthetic routes, such as a Grignard reaction between a mesityl magnesium bromide and allyl bromide. Subsequently, the anti-Markovnikov addition of hydrogen bromide across the double bond can be accomplished. This is typically carried out using HBr in the presence of a radical initiator, such as peroxides (ROOR). pearson.compatsnap.com The mechanism proceeds via the formation of the more stable secondary radical, which then abstracts a hydrogen atom from HBr, leading to the bromine atom being attached to the terminal carbon. organicchemistrytutor.compatsnap.com

Conversion of a Terminal Alcohol:

Multi-Step Synthesis Pathways from Simpler Precursors

Synthesizing this compound invariably requires a multi-step approach starting from simpler, commercially available precursors like 1,3,5-trimethylbenzene (mesitylene). The strategic ordering of reactions is paramount to achieving the desired substitution pattern and functionality. pressbooks.pub

A robust and logical pathway involves a three-step sequence: Friedel-Crafts acylation, carbonyl group reduction, and final bromination (if a hydroxyl-terminated precursor is used).

Friedel-Crafts Acylation: The synthesis commences with the acylation of mesitylene using an acyl halide such as 3-chloropropionyl chloride or 3-bromopropionyl chloride in the presence of a Lewis acid like AlCl₃. This reaction introduces the three-carbon chain onto the aromatic ring, forming 3-chloro-1-(2,4,6-trimethylphenyl)propan-1-one or its bromo-analogue. This method is generally preferred over direct Friedel-Crafts alkylation with a propyl halide, which is prone to carbocation rearrangements and polyalkylation. masterorganicchemistry.com

Ketone Reduction: The carbonyl group of the resulting ketone is then reduced to a methylene (B1212753) (-CH₂-) group. The Clemmensen reduction (Zn(Hg), HCl) or the Wolff-Kishner reduction (H₂NNH₂, KOH) are standard methods to accomplish this transformation, yielding 1-(3-chloropropyl)-2,4,6-trimethylbenzene or the target this compound directly if the bromo-acyl chloride was used.

Halogenation/Halogen Exchange: If the chloro-analogue was synthesized, the terminal chlorine atom can be converted to bromine. This can be achieved via a Finkelstein reaction, using sodium bromide in a solvent like acetone. Alternatively, if the synthesis started with a precursor leading to a terminal alcohol (e.g., from reaction with ethylene (B1197577) oxide followed by ring opening and reduction), the hydroxyl group can be converted to a bromide using agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

An alternative sequential approach involves a Grignard reaction. Mesityl bromide can be converted into the corresponding Grignard reagent, mesitylmagnesium bromide. This nucleophilic reagent can then react with an electrophile like 1,3-dibromopropane. mnstate.edudoubtnut.com However, controlling the selectivity to achieve mono-alkylation can be challenging, and side reactions are possible. researchgate.net

Modular synthesis is a strategic approach that allows for the facile creation of a library of related compounds from a common intermediate. rsc.orgnih.gov In the context of this compound, this compound itself serves as an excellent modular platform. The terminal bromine atom is a versatile leaving group, enabling the synthesis of a wide array of structural analogs through nucleophilic substitution reactions.

By reacting this compound with various nucleophiles, the propyl chain can be functionalized to introduce different chemical moieties. This modularity is highly valuable in fields like medicinal chemistry and materials science for structure-activity relationship studies.

NucleophileReagent ExampleResulting Functional GroupStructural Analog Class
AzideSodium Azide (NaN₃)-N₃ (Azido)Azidoalkyl-trimethylbenzenes
CyanideSodium Cyanide (NaCN)-CN (Nitrile)Alkylnitrile-trimethylbenzenes
AmineAmmonia, Dimethylamine-NH₂, -N(CH₃)₂Aminoalkyl-trimethylbenzenes
ThiolateSodium Thiophenoxide (NaSPh)-SPh (Thioether)Arylthioalkyl-trimethylbenzenes
AlkoxideSodium Ethoxide (NaOEt)-OEt (Ether)Alkoxyalkyl-trimethylbenzenes

This approach, where a key intermediate is synthesized and subsequently diversified, is more efficient for creating a chemical library than synthesizing each analog from scratch. researchgate.net

Principles of Sustainable Synthesis in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. This involves the use of safer solvents, renewable starting materials, and catalytic processes that reduce waste and energy consumption.

Traditional Friedel-Crafts reactions often employ volatile and hazardous chlorinated solvents. youtube.com Sustainable synthesis efforts focus on replacing these with environmentally benign alternatives.

Deep Eutectic Solvents (DES): These are mixtures of compounds that have a much lower melting point than their individual components. Like ionic liquids, they are non-volatile and can be designed to be biodegradable. A common example is a mixture of choline (B1196258) chloride and urea.

Solvent-Free Reactions: In some cases, reactions can be run under solvent-free conditions, particularly when using solid acid catalysts. nih.gov The reactants are mixed and heated, often under microwave irradiation to accelerate the reaction, thereby eliminating solvent waste entirely.

Water-based systems: While challenging for traditional Friedel-Crafts reactions due to the water-sensitivity of many Lewis acids, research into water-tolerant catalysts is an active area. For other steps in the synthesis, such as nucleophilic substitutions, water or mixed aqueous-organic systems can be viable green options. nih.gov

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and generate less waste than stoichiometric reactions.

Heterogeneous Catalysis: The use of solid, recyclable catalysts is a key goal for sustainable synthesis. In the context of Friedel-Crafts reactions, zeolites, montmorillonite (B579905) clays, and sulfated zirconia have been developed as heterogeneous acid catalysts. nih.govresearchgate.net These catalysts are easily separated from the reaction mixture by simple filtration, can often be regenerated and reused, and reduce the need for corrosive and difficult-to-handle homogeneous catalysts like AlCl₃. nih.gov This simplifies product purification and minimizes aqueous waste from quenching.

Homogeneous Catalysis: While heterogeneous catalysts are preferred for ease of separation, homogeneous catalysts often offer higher activity and selectivity at lower temperatures. Advances in green homogeneous catalysis focus on using non-toxic metals or developing organocatalysts. For the bromination step, traditional methods might use elemental bromine, which is highly toxic and corrosive. A greener approach could involve in situ generation of the brominating agent. For instance, visible-light photoredox catalysis can generate bromine from a bromide salt, avoiding the direct handling of liquid bromine. beilstein-journals.org Furthermore, developing efficient homogeneous catalyst systems that can be recovered using techniques like membrane filtration or precipitation is an ongoing area of research. nih.goviciq.org

Mechanistic Investigations of Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions of the 3-Bromopropyl Moiety

Nucleophilic substitution reactions involve the replacement of the bromine atom, a good leaving group, by a nucleophile. For 2-(3-Bromopropyl)-1,3,5-trimethylbenzene, the carbon atom bonded to the bromine is a primary carbon, a structural feature that strongly dictates the preferred reaction mechanism. youtube.com

Detailed SN2 Reaction Pathways and Kinetic Studies

The primary nature of the alkyl halide strongly favors the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism. dalalinstitute.com This pathway occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.comorganic-chemistry.org This backside attack leads to an inversion of stereochemistry at the carbon center. organic-chemistry.org

The rate of the SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. youtube.com

Rate Law: Rate = k[R-Br][Nu⁻]

Where:

R-Br is this compound

Nu⁻ is the nucleophile

k is the rate constant

Kinetic studies would be expected to demonstrate this second-order relationship. For instance, doubling the concentration of either the alkyl halide or the nucleophile would double the reaction rate, while doubling both would quadruple the rate. youtube.com

Table 1: Hypothetical Kinetic Data for the SN2 Reaction with Sodium Cyanide This table illustrates the expected second-order kinetics for the reaction of this compound with a strong nucleophile like the cyanide ion.

ExperimentInitial [Substrate] (mol/L)Initial [NaCN] (mol/L)Initial Rate (mol/L·s)
10.10.11.0 x 10⁻⁴
20.20.12.0 x 10⁻⁴
30.10.22.0 x 10⁻⁴
40.20.24.0 x 10⁻⁴

Note: Data is illustrative of expected SN2 kinetics.

Investigation of SN1 Reactivity and Carbocation Intermediates

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is highly improbable for this compound. This pathway involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. masterorganicchemistry.comyoutube.com The subsequent step is a rapid attack by the nucleophile on the carbocation. masterorganicchemistry.com

The key barrier to an SN1 reaction for this substrate is the formation of a highly unstable primary carbocation. youtube.comorganic-chemistry.org The order of carbocation stability is tertiary > secondary > primary, making the energy required to form the primary carbocation prohibitively high under typical conditions. masterorganicchemistry.com Furthermore, unlike some other primary halides, this carbocation cannot readily rearrange via a hydride or alkyl shift to form a more stable secondary or tertiary carbocation. Therefore, reactions under conditions that might otherwise favor SN1 (e.g., polar protic solvents, weak nucleophiles) are extremely slow and SN2 pathways, though also slowed, would still predominate. youtube.com

Steric and Electronic Effects on Reaction Rates and Outcomes

The rate of SN2 reactions is highly sensitive to steric hindrance at the reaction center. masterorganicchemistry.comresearchgate.net In this compound, the reaction occurs at a primary carbon, which is relatively unhindered, favoring the SN2 pathway. However, the presence of the bulky 1,3,5-trimethylphenyl (mesityl) group at the end of the propyl chain can exert a moderate steric effect. While not directly attached to the electrophilic carbon, its size could slow the reaction rate compared to simpler primary alkyl halides like 1-bromopropane (B46711) by hindering the approach of the nucleophile.

Electronically, the trimethylbenzene ring is weakly electron-donating through inductive effects and hyperconjugation. This electronic effect has a negligible impact on the electrophilicity of the distant carbon-bromine bond and therefore does not significantly influence the rate or outcome of the substitution reaction. The reaction is overwhelmingly controlled by the primary nature of the substrate and any associated steric effects. researchgate.net

Elimination Reactions from the Propyl Side Chain

Elimination reactions are competitive with nucleophilic substitutions and result in the formation of an alkene through the removal of a hydrogen atom and the leaving group from adjacent carbon atoms. lumenlearning.com The outcome of this competition is heavily influenced by the strength and steric bulk of the base, as well as temperature, with higher temperatures generally favoring elimination. masterorganicchemistry.com

E1 and E2 Mechanisms Leading to Alkene Formation

Given that the substrate is a primary alkyl halide, the E2 (Elimination, Bimolecular) mechanism is the strongly preferred pathway for elimination. dalalinstitute.com Similar to the SN2 reaction, the E2 mechanism is a single, concerted process. A strong base removes a proton from the carbon adjacent to the carbon bearing the bromine (the β-carbon), and simultaneously, the C-Br bond breaks and a π-bond forms. libretexts.org The rate of an E2 reaction is second-order, depending on the concentration of both the substrate and the base. lumenlearning.com

The E1 (Elimination, Unimolecular) mechanism, like the SN1 pathway, requires the formation of a carbocation intermediate. lumenlearning.comlibretexts.org Due to the high instability of the primary carbocation that would be formed from this compound, the E1 pathway is not a viable mechanism under normal conditions. libretexts.org Strong bases, which are required to promote elimination with a primary substrate, will always favor the E2 pathway. youtube.com

Regioselectivity and Stereoselectivity in Elimination Products

Regioselectivity refers to the preferential formation of one constitutional isomer over another when multiple products are possible. chemistrysteps.com In the case of this compound, the bromine is on the C-1 carbon of the propyl chain. The only adjacent carbon with hydrogen atoms (β-hydrogens) is the C-2 carbon. Therefore, only one constitutional isomer can be formed upon elimination: 1,3,5-trimethyl-2-(prop-1-en-1-yl)benzene . As a result, there is no regioselectivity to consider (e.g., Zaitsev vs. Hofmann products). masterorganicchemistry.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The product, 1,3,5-trimethyl-2-(prop-1-en-1-yl)benzene, can exist as two geometric isomers: (E) and (Z). The E2 reaction requires a specific anti-periplanar arrangement of the proton being removed and the leaving group. While free rotation around the C-C bond allows this conformation to be achieved, the formation of the two isomers is not equally likely. The transition state leading to the (E)-isomer, where the larger bulky groups (the trimethylphenyl group and the methyl group) are on opposite sides of the developing double bond, is lower in energy than the transition state for the (Z)-isomer, which suffers from greater steric strain. Consequently, the (E)-isomer is expected to be the major product. youtube.com

Table 2: Predicted Product Distribution for E2 Elimination This table shows the expected stereoselective outcome for the E2 reaction of this compound with a strong, bulky base like potassium tert-butoxide.

ProductIsomerPredicted DistributionRationale
1,3,5-trimethyl-2-(prop-1-en-1-yl)benzene(E)Major Product (>90%)Lower steric strain in the transition state.
1,3,5-trimethyl-2-(prop-1-en-1-yl)benzene(Z)Minor Product (<10%)Higher steric strain in the transition state.

Note: Distribution is a theoretical prediction based on steric principles.

Transition Metal-Catalyzed Coupling Reactions Utilizing the Bromopropyl Group

The carbon-bromine (C-Br) bond in the propyl side chain is a key functional group that enables the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Cross-Coupling Methodologies for C-C Bond Formation (e.g., Suzuki, Heck, Sonogashira Analogues)

Cross-coupling reactions are powerful tools for forging carbon-carbon bonds. The primary alkyl bromide functionality of this compound can participate as an electrophilic partner in several such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. yonedalabs.comlibretexts.org For a substrate like this compound, the reaction would pair the alkyl bromide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. The reaction cycle typically involves the oxidative addition of the alkyl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Alkyl Bromides

ComponentExample ConditionRole
Alkyl Halide This compoundElectrophile
Boron Reagent Arylboronic acid (e.g., Phenylboronic acid)Nucleophile Source
Catalyst Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos)Catalyzes the C-C bond formation
Base K₃PO₄ or Cs₂CO₃Activates the boron reagent
Solvent Toluene or Dioxane/Water mixtureReaction Medium
Temperature 80-110 °CProvides activation energy

Heck Reaction: The Heck reaction traditionally couples aryl or vinyl halides with alkenes. organic-chemistry.org While reactions with unactivated alkyl halides are more challenging, methodologies have been developed to facilitate this transformation. beilstein-journals.org In the context of this compound, this would involve reacting the compound with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The process typically yields a substituted alkene, extending the carbon chain.

Table 2: Typical Parameters for the Heck Reaction with Alkyl Bromides

ParameterTypical Reagent/ConditionPurpose
Alkyl Halide This compoundAlkylating Agent
Alkene Styrene or an acrylate (B77674) esterCoupling Partner
Catalyst Pd(OAc)₂ with PPh₃ or a palladacycleFacilitates oxidative addition/reductive elimination
Base Triethylamine (Et₃N) or K₂CO₃Neutralizes HBr byproduct
Solvent DMF or NMPSolubilizes reactants and catalyst
Temperature 100-140 °COvercomes activation barrier

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Analogous couplings with unactivated alkyl halides are known, providing a direct route to substituted alkynes. organic-chemistry.orgnih.gov For this compound, this reaction would furnish a product with an extended alkynyl-propyl side chain. Copper-free Sonogashira protocols have also been developed, often requiring specific ligands to facilitate the catalytic cycle. nih.govucsb.edu

Formation of Carbon-Heteroatom Bonds via Catalytic Processes

Beyond C-C bonds, transition metal catalysis is instrumental in forming bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds. researchgate.netuwindsor.ca It couples an amine with an organohalide. While extensively used for aryl halides, its application can be extended to alkyl halides like this compound to synthesize various substituted amines. nih.gov The reaction requires a palladium precursor, a suitable phosphine ligand, and a strong base. uwindsor.cayoutube.com

Ullmann Condensation (C-O and C-S Bond Formation): The copper-catalyzed Ullmann reaction is a classic method for forming C-O bonds by coupling an alcohol or phenol (B47542) with an organohalide. mdma.chrsc.org Modern protocols often use ligands to improve yields and reaction conditions. nih.govresearchgate.netresearchgate.net This methodology could be applied to this compound to synthesize aryl ethers. Similarly, by using thiols as the nucleophile, analogous C-S bonds can be formed, leading to the synthesis of thioethers.

Table 3: General Conditions for C-Heteroatom Bond Formation

ReactionHeteroatom SourceCatalyst SystemBaseSolventProduct Type
Buchwald-Hartwig Amine (R₂NH)Pd₂(dba)₃ / BINAPNaOt-BuTolueneSubstituted Amine
Ullmann C-O Alcohol (ROH)CuI / PhenanthrolineK₂CO₃ or Cs₂CO₃Dioxane or NMPEther
Ullmann C-S Thiol (RSH)CuI / L-ProlineK₃PO₄DMSOThioether

Radical Reactions Involving the C-Br Bond Homolysis

The C-Br bond in this compound can undergo homolytic cleavage to generate a primary alkyl radical. This reactive intermediate can then participate in a variety of subsequent reactions, including cyclizations and intermolecular additions.

Photochemical and Thermal Radical Generation Methods

Radicals can be generated from the alkyl bromide precursor using either light or heat.

Photochemical Methods: Visible-light photoredox catalysis has emerged as a powerful method for generating radicals under mild conditions. An appropriate photocatalyst, upon excitation by light, can induce the reduction of the alkyl bromide, leading to the homolytic cleavage of the C-Br bond and formation of the 2-(3-mesitylpropyl) radical.

Thermal Methods: A common method for thermal radical generation involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN). Upon heating to temperatures around 65-85 °C, AIBN decomposes, releasing nitrogen gas and forming cyanopropyl radicals. researchgate.net These initiator radicals can then abstract the bromine atom from this compound to generate the desired primary alkyl radical. Another approach is the thermal homolysis of certain organometallic reagents in the presence of the alkyl bromide. nih.gov

Intramolecular and Intermolecular Radical Cyclization Pathways

Once formed, the 2-(3-mesitylpropyl) radical can undergo several types of reactions.

Intramolecular Radical Cyclization: The radical can attack the ortho position of the attached mesitylene (B46885) ring. This intramolecular cyclization, a 6-exo-trig process, would lead to the formation of a six-membered ring, resulting in a dihydrophenalene derivative after rearomatization. The feasibility and efficiency of this pathway depend on the reaction conditions and the stability of the intermediate radical species.

Intermolecular Radical Reactions: In the presence of a suitable radical acceptor, such as an electron-deficient alkene, the 2-(3-mesitylpropyl) radical can undergo intermolecular addition. researchgate.net This Giese-type reaction results in the formation of a new C-C bond and a new radical species, which is then typically quenched by a hydrogen atom donor (e.g., tributyltin hydride or a silane) to complete the reaction sequence.

Reactivity of the Aromatic Ring Towards Further Functionalization

The 1,3,5-trimethylbenzene (mesitylene) core of the molecule is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). libretexts.orgwikipedia.orgmsu.edu The three methyl groups are activating and direct incoming electrophiles to the ortho and para positions. In this specific molecule, the three available positions on the ring (positions 4, 6, and the carbon bearing the propyl group) are sterically and electronically distinct. The 3-bromopropyl group is a weakly deactivating alkyl group via an inductive effect.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring. oup.comresearchgate.netorgsyn.orgrsc.org Given the directing effects of the methyl groups, nitration is expected to occur at the positions ortho to the propyl chain (positions 4 and 6).

Halogenation: Treatment with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) can install a halogen atom on the aromatic ring.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl (-R) or acyl (-COR) groups, respectively, using an alkyl halide or acyl halide and a strong Lewis acid catalyst like AlCl₃. wikipedia.orglibretexts.orglumenlearning.comuomustansiriyah.edu.iqyoutube.comlibretexts.org Acylation is generally preferred for synthetic purposes as it is not prone to poly-substitution and the resulting ketone can be further modified. libretexts.org The substitution would likely occur at the less sterically hindered 4- or 6-positions.

Steric Hindrance from Existing Methyl and Propyl Substituents

Steric hindrance plays a significant role in dictating the accessibility of the aromatic ring to incoming electrophiles. In this compound, the benzene (B151609) ring is flanked by three methyl groups in a 1,3,5-substitution pattern (mesitylene core) and a 3-bromopropyl group at the 2-position.

The methyl groups, while not excessively large, exert a notable steric influence on the adjacent, unsubstituted positions (ortho positions relative to each methyl group). More significantly, the 3-bromopropyl group at the 2-position introduces considerable steric bulk. This long-chain alkyl halide substituent can adopt various conformations, effectively shielding the two adjacent unsubstituted carbon atoms of the benzene ring.

The combined steric hindrance from the three methyl groups and the flexible 3-bromopropyl chain creates a crowded environment around the aromatic ring. This crowding can impede the approach of an electrophile, particularly a bulky one, to the available substitution sites. fiveable.me Consequently, electrophilic attack is more likely to occur at the least sterically hindered positions. Given the symmetrical substitution of the methyl groups on the mesitylene core, the primary steric battle for an incoming electrophile is with the 3-bromopropyl group and the adjacent methyl groups.

Table 1: Estimated Steric Impact of Substituents on Electrophilic Attack
SubstituentPositionRelative Steric HindrancePotential Impact on Electrophilic Attack
Methyl1, 3, 5ModerateHinders attack at adjacent positions.
3-Bromopropyl2HighSignificantly hinders attack at adjacent positions (3 and 6).

Directing Effects of the Alkyl Side Chain on Electrophilic Attack

The directing effect of the substituents on the benzene ring is a consequence of their electronic properties, which can be categorized into inductive and resonance effects.

The three methyl groups are classic examples of activating, ortho-, para-directing groups. vedantu.com They donate electron density to the benzene ring through a positive inductive effect (+I), thereby stabilizing the arenium ion intermediate formed during electrophilic attack. minia.edu.eg In the case of the 1,3,5-trimethylbenzene (mesitylene) core, all three available positions for substitution are equivalent and are activated by the concerted electron-donating effect of the three methyl groups.

The 3-bromopropyl group, on the other hand, presents a more complex electronic profile. The propyl chain itself is an alkyl group and would be expected to be weakly electron-donating. However, the presence of the electronegative bromine atom at the end of the chain introduces an electron-withdrawing inductive effect (-I). libretexts.orglibretexts.org This effect is transmitted through the sigma bonds of the propyl chain to the benzene ring. While the effect diminishes with distance, it is likely to render the 3-bromopropyl group as a whole weakly deactivating compared to a simple propyl group.

Table 2: Summary of Electronic Effects of Substituents
SubstituentElectronic EffectActivating/DeactivatingDirecting Influence
Methyl+I (Inductive)ActivatingOrtho, Para
3-Bromopropyl-I (Inductive, due to Br)Weakly DeactivatingOrtho, Para

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of a compound. These vibrations are unique to the molecule's structure, acting as a molecular fingerprint.

Analysis of Characteristic Functional Group Frequencies

An experimental IR and Raman analysis of 2-(3-Bromopropyl)-1,3,5-trimethylbenzene would provide significant insight into its molecular structure by identifying the vibrational frequencies of its constituent functional groups. The primary functional groups are the substituted benzene (B151609) ring and the bromopropyl side chain.

Aromatic C-H Stretching: The presence of the 1,3,5-trimethylbenzene (mesitylene) ring would be confirmed by C-H stretching vibrations of the aromatic ring protons, typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The propyl chain and methyl groups on the ring would exhibit characteristic symmetric and asymmetric C-H stretching vibrations in the 2975-2850 cm⁻¹ range.

C=C Stretching: Aromatic ring stretching vibrations are expected to produce characteristic peaks in the 1600-1450 cm⁻¹ region, indicative of the benzene core.

C-Br Stretching: A key vibrational mode for this molecule would be the C-Br stretch from the bromopropyl group. This is typically a strong absorption in the lower frequency (fingerprint) region of the infrared spectrum, generally found between 680-515 cm⁻¹.

CH₂ Bending/Wagging/Twisting: The methylene (B1212753) groups (-CH₂-) of the propyl chain would also produce a series of bending (scissoring), wagging, and twisting modes in the 1470-1250 cm⁻¹ range.

While no experimental spectra are available, the following table illustrates the expected characteristic infrared absorption frequencies for this compound based on known functional group correlations.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-HStretching3100 - 3000Medium to Weak
Aliphatic C-H (CH₃, CH₂)Stretching2975 - 2850Strong
Aromatic C=CRing Stretching1600 - 1450Medium to Strong
Aliphatic CH₂Bending (Scissoring)~1465Medium
Aliphatic CH₃Bending (Asymmetric)~1450Medium
Aliphatic CH₃Bending (Symmetric)~1375Medium
Alkyl Halide (C-Br)Stretching680 - 515Strong

This table is illustrative and contains expected values. No published experimental data for this compound was found.

Conformational Isomer Identification and Intermolecular Interactions

Due to the presence of the flexible propyl chain, this compound can exist in various conformational states (conformers) arising from rotation around the C-C single bonds. Vibrational spectroscopy, particularly at low temperatures, could potentially distinguish between different stable conformers, as each might have a slightly different vibrational spectrum.

Furthermore, analysis of peak shifts and broadening in the spectra of condensed phases (liquid or solid) compared to the gas phase could provide evidence of intermolecular interactions, such as van der Waals forces. However, no such conformational or intermolecular studies for this specific compound are currently available in the literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous structural information for this compound if a suitable single crystal could be grown and analyzed.

Determination of Molecular Geometry and Bond Parameters in the Crystalline State

A crystallographic study would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This would allow for the exact determination of the geometry of the trimethylbenzene ring and the conformation of the 3-bromopropyl side chain as it exists in the solid state.

The following table illustrates the type of bond parameter data that would be obtained from an X-ray crystallographic analysis of this compound.

Bond ParameterAtom 1Atom 2Atom 3Illustrative Value
Bond Length (Å)CC-~1.39 (aromatic)
Bond Length (Å)CH-~1.08 (aromatic)
Bond Length (Å)CC-~1.54 (aliphatic)
Bond Length (Å)CBr-~1.94
Bond Angle (°)CCC~120 (in ring)
Bond Angle (°)CCC~109.5 (in chain)
Torsion Angle (°)C(ar)C(al)C(al)C(al)

This table is for illustrative purposes only, showing the types of data generated. No published crystal structure for this compound was found.

Investigation of Crystal Packing and Supramolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of the unit cell parameters and the space group. The analysis of intermolecular distances and contacts would elucidate any significant supramolecular interactions, such as C-H···π interactions or halogen bonding (Br···H or Br···Br contacts), which govern the packing of the molecules in the solid state. As of now, there are no published reports on the crystal structure or packing of this compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. nih.gov It offers a favorable balance between computational cost and accuracy, making it well-suited for a molecule of this size. DFT calculations are centered on the principle that the energy of a system can be determined from its electron density.

Optimized Molecular Geometries and Electronic Structure Analysis

A fundamental application of DFT is the determination of the molecule's equilibrium geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy state. This optimization process involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For 2-(3-Bromopropyl)-1,3,5-trimethylbenzene, this would involve optimizing all bond lengths, bond angles, and dihedral angles.

The resulting geometry would reveal key structural features, such as the planarity of the 1,3,5-trimethylbenzene (mesitylene) ring and the specific conformation of the flexible 3-bromopropyl side chain. The electronic structure analysis provides information on the distribution of electron density, which is crucial for understanding the molecule's polarity and reactive sites. The electron-donating nature of the three methyl groups enriches the benzene (B151609) ring with electron density, while the electronegative bromine atom withdraws electron density from the propyl chain.

Interactive Table 1: Hypothetical Optimized Geometric Parameters (Note: The following data are illustrative examples based on typical values for similar chemical moieties, as specific experimental or calculated data for this exact molecule are not readily available in the cited literature.)

ParameterBond/AngleTypeHypothetical Value
Bond LengthC-CAromatic Ring1.40 Å
Bond LengthC(ring)-C(propyl)Single1.51 Å
Bond LengthC-CPropyl Chain1.54 Å
Bond LengthC-HAromatic1.08 Å
Bond LengthC-HAlkyl1.09 Å
Bond LengthC-BrBromoalkane1.94 Å
Bond AngleC-C-CAromatic Ring120.0°
Bond AngleC(ring)-C-CPropyl Chain112.0°
Bond AngleC-C-BrPropyl Chain110.0°

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iiste.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich trimethylbenzene ring, which acts as the primary site for electrophilic attack. Conversely, the LUMO is anticipated to have significant density along the C-Br bond of the propyl side chain, making this the likely site for nucleophilic attack, potentially leading to substitution of the bromine atom.

Interactive Table 2: Hypothetical Frontier Molecular Orbital Energies (Note: These values are illustrative, based on typical DFT calculations for substituted benzenes, and serve to demonstrate the application of FMO theory.)

OrbitalEnergy (eV)Implication
HOMO-6.5 eVElectron-donating capability (nucleophilicity)
LUMO-0.8 eVElectron-accepting capability (electrophilicity)
HOMO-LUMO Gap5.7 eVIndicates high kinetic stability

Vibrational Frequency Calculations and Spectroscopic Data Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and torsional motions of its atoms. researchgate.net These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. researchgate.net Each calculated vibrational mode can be visualized to understand the specific atomic motions involved.

For this compound, the calculated spectrum would show characteristic modes for the substituted benzene ring, such as aromatic C-H stretches and ring breathing modes. It would also feature distinct frequencies corresponding to the 3-bromopropyl side chain, including various CH₂ stretching and bending modes, and a low-frequency C-Br stretching vibration, which is a key signature for this compound. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, and a scaling factor is typically applied to improve the correlation with experimental data.

Interactive Table 3: Hypothetical Calculated Vibrational Frequencies and Assignments (Note: This table presents representative vibrational modes and their expected frequency ranges for illustrative purposes.)

Frequency (cm⁻¹)AssignmentVibrational Mode
3100-3000Aromatic C-H StretchStretching
3000-2850Alkyl C-H StretchStretching
1610Aromatic C=C StretchRing Stretching
1465CH₂/CH₃ BendBending (Scissoring/Deformation)
1210C(ring)-C(alkyl) StretchStretching
650-550C-Br StretchStretching

Conformational Analysis and Potential Energy Surfaces

The presence of single bonds in the 3-bromopropyl side chain allows for rotation, giving rise to multiple possible three-dimensional structures known as conformers or rotamers. Conformational analysis aims to identify the stable conformers and determine their relative energies. nih.gov

τ1: C(ring)-C(ring)-Cα-Cβ

τ2: C(ring)-Cα-Cβ-Cγ

τ3: Cα-Cβ-Cγ-Br

The relative orientation of the bulky trimethylbenzene ring and the large bromine atom will be governed by steric hindrance. It is expected that conformers minimizing steric clash, such as those where the chain is extended (anti-conformation), will be lower in energy than those where the ends of the chain are closer together (gauche conformation). colostate.edu

A Potential Energy Surface (PES) provides a comprehensive map of the energy of the molecule as a function of its geometry. researchgate.net For conformational analysis, a PES is typically generated by systematically rotating one or more dihedral angles and calculating the energy at each step. scispace.com The resulting surface shows energy minima, which correspond to the stable conformers, and saddle points, which represent the transition states (energy barriers) for interconversion between them. nih.gov A PES scan for the rotation around the Cβ-Cγ bond, for example, would reveal the energy barrier a molecule must overcome for the bromine atom to rotate relative to the rest of the alkyl chain.

Lack of Published Research on the Computational and Theoretical Chemistry of this compound

A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical chemistry studies specifically focused on the compound This compound . Despite the importance of computational methods in modern chemical research for understanding molecular structure, properties, and reactivity, dedicated studies exploring this particular molecule appear to be unavailable in published peer-reviewed journals and databases.

Consequently, it is not possible to provide a detailed, data-driven article on the specific topics requested, such as the exploration of its energy landscapes, the influence of steric and electronic factors on its conformational preferences, reaction pathway modeling, or its solution-phase behavior through molecular dynamics simulations.

While computational studies exist for structurally related compounds, such as various other brominated and methylated benzene derivatives, a direct extrapolation of those findings to this compound would be speculative and would not meet the standards of scientific accuracy without specific research on the target molecule. The unique combination of the bromopropyl group and the trimethylbenzene (mesitylene) moiety introduces specific steric and electronic effects that would require dedicated computational analysis to characterize accurately.

The absence of such specific research means that data tables, detailed research findings, and in-depth discussions for the following outlined topics cannot be generated at this time:

Molecular Dynamics Simulations for Solution-Phase Behavior

Further theoretical research and computational modeling are required to elucidate the specific chemical and physical properties of this compound from a computational chemistry perspective.

Strategic Applications in Complex Organic Synthesis

Precursor for Intramolecular Cyclization Reactions

The presence of a three-carbon chain terminating in a good leaving group (bromide) attached to an aromatic ring makes 2-(3-Bromopropyl)-1,3,5-trimethylbenzene an ideal candidate for intramolecular cyclization reactions. These reactions are powerful tools for the construction of cyclic systems, which are ubiquitous motifs in pharmaceuticals and natural products.

Formation of Carbocyclic and Heterocyclic Ring Systems

Intramolecular Friedel-Crafts alkylation represents a primary pathway for the formation of carbocyclic rings from this compound. wikipedia.orglibretexts.org In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the bromopropyl group can be activated to form a carbocationic intermediate. wikipedia.org This electrophilic center can then be attacked by the electron-rich mesitylene (B46885) ring, leading to the formation of a new carbon-carbon bond and subsequent cyclization. Due to the length of the propyl chain, this reaction would be expected to form a six-membered ring, resulting in a tetralone derivative. The reaction is completed by deprotonation of the arenium ion, regenerating the aromatic system. wikipedia.org

Theoretically, this compound can also serve as a precursor for heterocyclic ring systems. By first converting the bromide to a different functional group, such as an amine or a thiol, subsequent intramolecular reactions can lead to the formation of nitrogen- or sulfur-containing heterocycles. For instance, conversion to an amine followed by an intramolecular N-alkylation would yield a tetrahydroquinoline derivative.

Table 1: Theoretical Intramolecular Cyclization Reactions of this compound Derivatives

Starting Material DerivativeReaction TypeCatalyst/ReagentExpected ProductRing System
This compoundFriedel-Crafts AlkylationAlCl₃5,7,8-Trimethyl-1,2,3,4-tetrahydronaphthaleneCarbocyclic
3-(Mesityl)propan-1-amineIntramolecular N-AlkylationBase6,8-Dimethyl-1,2,3,4-tetrahydroquinolineHeterocyclic (N)
3-(Mesityl)propane-1-thiolIntramolecular S-AlkylationBase6,8-DimethylthiochromanHeterocyclic (S)

Synthesis of Fused and Bridged Polycyclic Scaffolds

Building upon the principles of intramolecular cyclization, this compound can be envisioned as a starting material for the synthesis of more complex fused and bridged polycyclic scaffolds. While direct, single-step transformations to such structures are less common, multi-step sequences involving this compound can provide access to these intricate architectures.

For the synthesis of fused systems, the initial cyclization product, a tetralone derivative, can serve as a versatile intermediate. Further annulation reactions, such as a Robinson annulation, could be employed to build additional rings onto the existing carbocyclic framework.

The construction of bridged polycyclic systems from this precursor is more challenging and would likely involve more elaborate synthetic strategies. One hypothetical approach could involve the initial formation of a Grignard reagent from this compound. wikipedia.orgsigmaaldrich.com This organometallic intermediate could then be used in reactions with cyclic ketones, followed by a series of transformations designed to induce a ring-closing reaction that forms a bridge across the newly formed structure.

Building Block for Advanced Materials and Polymers

The unique structure of this compound also lends itself to applications in materials science, particularly in the synthesis of functionalized polymers. The mesitylene core can impart specific physical properties, such as rigidity and thermal stability, to the resulting macromolecules.

Monomer for Functionalized Macromolecules and Conjugated Polymers

While the saturated propyl chain prevents direct incorporation into the backbone of a fully conjugated polymer, this compound can be utilized as a monomer for the synthesis of functionalized macromolecules. For example, it could be used in polycondensation reactions. Conversion of the bromide to a nucleophilic group, such as an amine or alcohol, would allow it to react with difunctional electrophiles to form polyesters or polyamides.

Alternatively, the bromide itself can be used in coupling reactions. For instance, a Wurtz-type coupling reaction, involving treatment with a sodium metal, could theoretically lead to the formation of a polymer with repeating mesitylpropyl units. libretexts.org

Table 2: Potential Polymerization Reactions Involving this compound Derivatives

Monomer DerivativeCo-monomerPolymerization TypeResulting Polymer
3-(Mesityl)propan-1-olAdipoyl chloridePolycondensationPolyester
3-(Mesityl)propan-1-amineTerephthaloyl chloridePolycondensationPolyamide
This compoundNoneWurtz CouplingPoly(mesitylenepropane)

This table illustrates hypothetical polymerization pathways. Specific experimental data for these reactions with this monomer is not widely documented.

Synthesis of Dendrimers and Star Polymers with Mesitylene Cores

The symmetrical nature of the mesitylene group makes it an attractive core for the synthesis of dendrimers and star polymers. While this compound itself is not a trifunctional core, it can be used to functionalize a central core molecule. For example, a molecule with three reactive sites, such as 1,3,5-trihydroxybenzene, could be reacted with this compound to create a first-generation dendron with three mesityl groups at the periphery.

To create a star polymer, a multifunctional initiator could be used to initiate the polymerization of a suitable monomer, followed by termination with a derivative of this compound. This would result in a star-shaped polymer with mesityl groups at the ends of its arms.

Intermediate in the Total Synthesis of Natural Products and Bioactive Molecules

In the context of total synthesis, this compound can serve as a useful intermediate for introducing a C₃-mesityl fragment into a larger molecule. The bromopropyl chain allows for facile connection to other parts of a target molecule through nucleophilic substitution or the formation of an organometallic reagent.

The formation of a Grignard reagent from this compound would be a key transformation. wikipedia.orgsigmaaldrich.com This nucleophilic species could then be added to aldehydes, ketones, or esters to form new carbon-carbon bonds, thereby elongating the carbon chain and introducing the mesityl group. This strategy could be particularly useful in the synthesis of complex molecules where steric hindrance from the mesityl group is desired to control the conformation or reactivity of the final product.

While specific examples of the use of this compound in the total synthesis of named natural products are not prevalent in the literature, its potential utility is clear. The combination of a reactive handle (the bromide) and a bulky, lipophilic aromatic group makes it a valuable tool for medicinal chemists and synthetic organic chemists alike in the construction of novel bioactive molecules.

Construction of Complex Carbon Frameworks Bearing Specific Functional Groups

The primary utility of this compound in the assembly of complex carbon skeletons lies in its role as an electrophile in alkylation reactions. The C-Br bond is susceptible to cleavage by a range of carbon-based nucleophiles, enabling the formation of new carbon-carbon bonds.

A plausible synthetic route to this compound would involve a two-step sequence starting from mesitylene. The first step would be a Friedel-Crafts acylation with 3-bromopropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-(mesityl)-3-bromopropan-1-one. rsc.org Subsequent reduction of the ketone functionality, for instance via a Wolff-Kishner or Clemmensen reduction, would yield the target compound. pressbooks.pub

Once obtained, this compound can be employed in various C-C bond-forming reactions. For example, it can serve as an alkylating agent for enolates, organocuprates, and other stabilized carbanions. The mesityl group, due to its steric bulk, can influence the stereochemical outcome of these reactions by directing the approach of the nucleophile.

NucleophileProductReaction ConditionsReference (Analogous)
Lithium diphenylcuprate2-(3,3-Diphenylpropyl)-1,3,5-trimethylbenzeneTHF, -78 °C to rt fz-juelich.de
Sodium salt of diethyl malonateDiethyl 2-(3-(mesityl)propyl)malonateNaH, DMF, rt fz-juelich.de
1-Lithio-2-phenylacetylene1,3,5-Trimethyl-2-(5-phenylpent-4-yn-1-yl)benzeneTHF, -78 °C to rt fz-juelich.de

This table presents hypothetical reactions based on the known reactivity of alkyl bromides with various nucleophiles.

The resulting products bear the sterically encumbering mesityl moiety, which can be a desirable feature in the design of molecules with specific conformational preferences or as a protective group to block a particular face of a molecule from further reaction.

Stereocontrolled Introduction of Chirality via Subsequent Transformations (if applicable to the derived products)

While this compound itself is achiral, its incorporation into a molecule can provide a scaffold for the subsequent stereocontrolled introduction of chirality. The products derived from the alkylation reactions described above can possess prochiral centers or functional groups that can be manipulated to create stereogenic centers.

For instance, the product of the reaction with diethyl malonate could be hydrolyzed and decarboxylated to yield 5-(mesityl)pentanoic acid. This carboxylic acid could then be subjected to asymmetric transformations, such as an Evans asymmetric alkylation, to introduce a chiral center alpha to the carbonyl group. The bulky mesityl group, although distant from the reacting center, could still exert some long-range stereoelectronic effects, potentially influencing the diastereoselectivity of the reaction.

Ligand Synthesis for Catalysis

The synthesis of novel ligands for transition metal catalysis is a cornerstone of modern organometallic chemistry. The unique steric and electronic properties of the mesityl group make it an attractive component in ligand design, often imparting enhanced stability and selectivity to the resulting metal complexes. nih.gov

Preparation of Functionalized Mesitylene-based Ligands for Transition Metal Catalysis

This compound serves as an excellent starting material for the synthesis of phosphine (B1218219) ligands. The bromide can be displaced by phosphide (B1233454) anions to generate monodentate or bidentate phosphine ligands bearing a mesitylpropyl substituent.

For example, reaction with lithium diphenylphosphide (LiPPh₂) would yield (3-(mesityl)propyl)diphenylphosphine. This monodentate phosphine ligand combines the steric bulk of the mesityl group with the electronic properties of the diphenylphosphino moiety. Such ligands are valuable in cross-coupling reactions where catalyst stability and activity are paramount. wikipedia.org

Phosphide ReagentLigand ProductReaction ConditionsReference (Analogous)
LiPPh₂(3-(Mesityl)propyl)diphenylphosphineTHF, rt beilstein-journals.org
KPH₂(3-(Mesityl)propyl)phosphineLiquid NH₃ beilstein-journals.org
LiP(C₆H₁₁)₂(3-(Mesityl)propyl)dicyclohexylphosphineTHF, rt beilstein-journals.org

This table presents hypothetical ligand syntheses based on established methods for C-P bond formation.

Furthermore, the propyl linker provides flexibility, allowing the mesityl group to be positioned in the secondary coordination sphere of a metal center, potentially influencing the substrate binding pocket and, consequently, the selectivity of the catalytic reaction.

Elaboration into Chiral Ligands for Asymmetric Transformations

The synthesis of chiral ligands is crucial for asymmetric catalysis. While the mesitylpropyl fragment itself is not chiral, it can be incorporated into ligand scaffolds that possess other elements of chirality.

A key strategy for the synthesis of P-chiral phosphines involves the use of phosphine-borane complexes. For instance, a chiral secondary phosphine-borane could be deprotonated and reacted with this compound to introduce the mesitylpropyl group. Subsequent transformations and deprotection would yield an enantiomerically enriched P-chiral phosphine ligand.

The development of such chiral ligands is of high interest for applications in asymmetric hydrogenation, hydrosilylation, and other enantioselective transformations where the steric and electronic properties of the ligand play a critical role in determining the stereochemical outcome of the reaction. The presence of the bulky mesityl group in these chiral ligands can lead to the formation of highly effective and selective catalysts. researchgate.net

Emerging Research Frontiers and Synthetic Challenges

Development of Novel and Highly Efficient Synthetic Routes

The classical synthesis of 2-(3-bromopropyl)-1,3,5-trimethylbenzene typically involves a two-step sequence: Friedel-Crafts acylation of mesitylene (B46885) with 3-bromopropionyl chloride, followed by reduction of the resulting ketone. libretexts.orgmdpi.com While effective, this approach can be limited by the harsh conditions of the Friedel-Crafts reaction and potential side reactions. rsc.org Current research is geared towards developing more efficient, milder, and environmentally benign synthetic pathways.

One promising avenue is the direct Friedel-Crafts alkylation of mesitylene with a suitable three-carbon electrophile. However, such reactions are notoriously difficult to control and often lead to polysubstitution and rearrangement products. rsc.org Advances in heterogeneous catalysis may offer a solution. For instance, solid acid catalysts like montmorillonite (B579905) clay have shown high efficacy in Friedel-Crafts alkylations with alcohols under continuous-flow conditions, suggesting a potential route using 3-bromo-1-propanol. nih.gov

Another innovative approach could involve the direct and selective benzylic oxidation of a suitable precursor, 2-(propyl)-1,3,5-trimethylbenzene, followed by conversion of the resulting functional group to a bromide. Methods utilizing alkali metal bromides and an oxidant like Oxone have demonstrated selective benzylic oxidation under mild thermal or photochemical conditions. nih.gov This strategy avoids the use of strong Lewis acids and offers a potentially greener alternative.

Furthermore, the direct synthesis of alkyl halides from aldehydes via deformylative halogenation presents a novel disconnection. wikipedia.org In a hypothetical route, a suitable aldehyde precursor could be converted directly to this compound, bypassing the ketone reduction step entirely.

A comparison of potential synthetic strategies is outlined in the table below, drawing analogies from established methodologies.

Synthetic Strategy Key Reagents/Catalysts Potential Advantages Potential Challenges
Friedel-Crafts Acylation & Reduction AlCl₃, 3-bromopropionyl chloride; then H₂/Pd or similar reducing agentWell-established, readily available starting materialsHarsh conditions, potential for side reactions, waste generation
Direct Friedel-Crafts Alkylation Montmorillonite clay, 3-bromo-1-propanolMilder conditions, potential for flow chemistry integrationControl of regioselectivity and polysubstitution
Benzylic Oxidation Route KBr, Oxone, 2-(propyl)-1,3,5-trimethylbenzeneMild conditions, avoids strong Lewis acidsRequires synthesis of the alkylarene precursor, selectivity
Deformylative Halogenation Aldehyde precursor, NaBr, photocatalystNovel disconnection, potentially mild conditionsAvailability of the aldehyde precursor, radical side reactions

Stereoselective Approaches to Chiral Analogs and Derivatives

The development of stereoselective methods to introduce chirality into molecules is a cornerstone of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. For this compound, the creation of chiral analogs would most logically involve the carbon atom to which the bromine is attached or the benzylic position of the propyl chain.

A key strategy to access chiral derivatives would be the asymmetric reduction of a prochiral ketone precursor, 2-(3-oxopropyl)-1,3,5-trimethylbenzene. A vast array of chiral catalysts has been developed for the enantioselective reduction of ketones. researchgate.net These include oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) and transition metal catalysts (e.g., ruthenium, rhodium, iridium) complexed with chiral ligands. researchgate.netwikipedia.orgmdpi.com The resulting chiral alcohol could then be converted to the corresponding bromide, often with inversion of stereochemistry, using reagents like phosphorus tribromide or carbon tetrabromide/triphenylphosphine (B44618).

The table below summarizes some established catalytic systems for asymmetric ketone reduction that could be applied to a suitable precursor for chiral this compound analogs.

Catalyst System Reductant Typical Substrates Reported Enantioselectivity (ee)
(R)-CBS-Oxazaborolidine Borane (BH₃)Aryl alkyl ketones>95%
[{RuCl₂(p-cymene)}₂]/Chiral Ligand IsopropanolAcetophenone derivativesUp to 99%
Rh(I)/Chiral PYBOX Ligand HydrosilanesVarious ketonesHigh
Chiral Lactam Alcohol/Borane Borane (BH₃)Aromatic ketones91-98% nih.gov

Another approach could involve the enantioselective synthesis of chiral 3-aryl-1-alkynes from bromoallenes and arylbromocuprates, followed by reduction and bromination. semanticscholar.org While more complex, this route could provide access to a different set of chiral building blocks.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing the way organic molecules are prepared, offering enhanced safety, efficiency, and scalability. umontreal.caflinders.edu.au For a multi-step synthesis, such as the preparation of this compound, flow chemistry offers significant advantages. fu-berlin.de

A telescoped flow process could be envisioned where the Friedel-Crafts acylation is performed in a packed-bed reactor containing a solid acid catalyst, followed by an in-line reduction in a subsequent reactor module. nih.govfu-berlin.de This would eliminate the need for isolation and purification of the ketone intermediate, thereby reducing waste and saving time. researchgate.net In-line monitoring techniques, such as IR or NMR spectroscopy, could be employed to optimize reaction conditions in real-time. semanticscholar.org

Automated synthesis platforms, which combine robotic handling of reagents with software-controlled reaction sequences, are also becoming increasingly powerful. illinois.edu Systems using pre-packed reagent cartridges could potentially be adapted for the synthesis and subsequent functionalization of this compound. nih.govunistra.fr For example, an automated platform could perform a Suzuki or Sonogashira coupling reaction using the bromopropyl moiety as a handle, followed by automated work-up and purification. umontreal.ca This would be particularly valuable for the rapid generation of libraries of derivatives for screening purposes.

Technology Application to this compound Key Advantages
Continuous Flow Chemistry Multi-step synthesis (e.g., acylation followed by reduction)Improved safety, enhanced heat and mass transfer, scalability, potential for in-line purification. flinders.edu.aufu-berlin.de
Automated Synthesis Platforms Library synthesis via cross-coupling reactions of the bromopropyl groupHigh throughput, reproducibility, reduced manual labor, efficient exploration of chemical space. umontreal.caillinois.edu

Advanced Catalyst Design for Specific Transformations Involving the Compound

The reactivity of the C-Br bond in this compound is central to its utility as a synthetic intermediate. Advanced catalyst design is crucial for achieving high efficiency and selectivity in transformations involving this sterically hindered substrate.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are powerful tools for C-C bond formation. acs.org However, the steric bulk of the mesityl group in this compound could hinder the oxidative addition step. The development of palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) has been shown to be effective for the coupling of sterically demanding substrates. researchgate.net Neopentylphosphine ligands have also demonstrated high activity in the coupling of aryl bromides. rsc.org

Nickel-based catalysts are emerging as a powerful alternative to palladium, particularly for the cross-coupling of alkyl halides. nih.govrsc.org Nickel catalysts can be more effective in coupling reactions involving C(sp³)-Br bonds and are often more tolerant of steric hindrance. orgsyn.org Cross-electrophile coupling, where two different electrophiles are coupled in the presence of a reducing agent, is a particularly promising strategy that avoids the need for pre-formed organometallic reagents. rsc.orgnih.gov

Catalyst System Reaction Type Rationale for Application
Pd(OAc)₂ / Bulky Phosphine Ligand (e.g., XPhos) Suzuki, Sonogashira, HeckOvercomes steric hindrance in the oxidative addition step. researchgate.net
NiBr₂ / Spiro-bidentate-pyox Ligand Cross-electrophile couplingEffective for C(sp²)-C(sp³) bond formation with alkyl bromides. rsc.org
NiI₂ / 4,4'-dimethoxy-2,2'-bipyridine Reductive cross-couplingPromotes coupling of alkyl halides with aryl halides. nih.gov

C-H Functionalization: While not directly involving the bromopropyl group, catalysts for the direct C-H functionalization of the mesityl ring could open up new avenues for derivatization. However, the steric congestion of the aromatic ring presents a significant challenge.

Exploration of Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. wikipedia.org Incorporating a sterically hindered building block like this compound into MCRs is a challenging but potentially rewarding endeavor.

The Passerini and Ugi reactions are two of the most well-known isocyanide-based MCRs. mdpi.comorganic-chemistry.orgorganic-chemistry.org In principle, if this compound were to be used as a component, it would likely be as a precursor to one of the four main reactants (an aldehyde, amine, carboxylic acid, or isocyanide). For example, the corresponding aldehyde, 2-(2-formylethyl)-1,3,5-trimethylbenzene, could potentially participate in a Passerini or Ugi reaction. However, the steric bulk of the mesityl group might significantly impact the reaction rate and yield. The functional group tolerance of these reactions is generally high, suggesting that the bromoalkyl moiety might remain intact during the MCR. organic-chemistry.org

Another possibility is to utilize the alkyl bromide functionality directly in a multicomponent process. Recent developments have shown that alkyl bromides can be used to generate organozinc reagents in situ, which can then participate in multicomponent Mannich-type reactions with aldehydes and amines to furnish α-branched amines. researchgate.net This approach could provide a direct route to complex amine derivatives of this compound.

Multicomponent Reaction Potential Role of the Compound Key Reactants Potential Product Class
Ugi Reaction As a precursor to the aldehyde or amine componentAldehyde, amine, carboxylic acid, isocyanideα-Aminoacyl amide derivatives organic-chemistry.org
Passerini Reaction As a precursor to the aldehyde componentAldehyde, carboxylic acid, isocyanideα-Acyloxy carboxamide derivatives
Organozinc-Mediated Mannich Reaction As the alkyl bromide componentAldehyde, amine, zinc dustα-Branched amine derivatives researchgate.net

Q & A

Q. What synthetic routes are available for preparing 2-(3-Bromopropyl)-1,3,5-trimethylbenzene?

  • Methodological Answer : A plausible route involves Friedel-Crafts alkylation of 1,3,5-trimethylbenzene (mesitylene) with 1,3-dibromopropane, followed by selective bromination. Evidence from analogous compounds (e.g., 1-Bromo-3,5-dimethylbenzene) suggests that bromination can be achieved using AlBr₃ or FeBr₃ catalysts under anhydrous conditions . Alternatively, nucleophilic substitution of a pre-functionalized propyl group (e.g., 3-chloropropyl derivatives) with NaBr in polar aprotic solvents may be employed, as seen in brominated arylalkane syntheses .

Q. How can the purity of this compound be verified?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection or high-performance liquid chromatography (HPLC) is recommended, as these methods are standard for assessing purity in brominated aromatic compounds (e.g., >95.0% purity criteria for 1-Bromo-3,5-dimethylbenzene ). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) should confirm structural integrity, particularly distinguishing between regioisomers .

Q. What are the critical physical properties to consider during storage and handling?

  • Methodological Answer : Boiling point (bp) and thermal stability are key. For analogous bromopropyl derivatives, bp ranges from 219–238°C, but discrepancies in reported values (e.g., 219–220°C vs. 237–238°C for (3-Bromopropyl)benzene) highlight the need for experimental validation . Storage under inert atmospheres (N₂/Ar) at 4°C is advised to prevent degradation, as brominated compounds are often light- and moisture-sensitive .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. For example, 1-Bromo-2,4,6-triisopropylbenzene undergoes palladium-catalyzed cross-coupling with arylboronic acids, suggesting that steric hindrance from the 1,3,5-trimethyl groups in the target compound may require tailored catalysts (e.g., bulky phosphine ligands) . Kinetic studies using ³¹P NMR can monitor ligand effects on reaction rates .

Q. What experimental strategies resolve contradictions in reported physical data (e.g., boiling points)?

  • Methodological Answer : Discrepancies in bp (e.g., 219–220°C vs. 237–238°C for (3-Bromopropyl)benzene ) may arise from impurities or measurement conditions. Researchers should replicate syntheses using rigorous purification (e.g., fractional distillation under reduced pressure) and validate results via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .

Q. Can this compound serve as an intermediate in natural product synthesis?

  • Methodological Answer : Brominated aromatic derivatives are key intermediates in terpene and alkaloid syntheses. For instance, baccatin III (a taxol precursor) relies on brominated intermediates for regioselective functionalization . Computational modeling (DFT) can predict reactivity patterns, guiding selective transformations of the bromopropyl group .

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Feasible Synthetic Routes

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2-(3-Bromopropyl)-1,3,5-trimethylbenzene
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2-(3-Bromopropyl)-1,3,5-trimethylbenzene

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